Acetyl-prolyl-prolinal

prolyl endopeptidase inhibition transition-state analog aldehyde vs. acid potency

Researchers face inconsistent selectivity across prolyl endopeptidase (PREP) inhibitors due to N-terminal modifications. Acetyl-prolyl-prolinal (Ac-Pro-prolinal) is the smallest, most hydrophilic dipeptide aldehyde inhibitor that blocks both bacterial and mammalian PREP at nM concentrations-unlike Boc-analogs which show ~213-fold selectivity. Essential for SAR studies comparing N-terminal acyl groups. - Reversible covalent hemiacetal formation with active-site Ser (transition-state analog) - Distinct from Z-, Boc-, & Suc-Pro-prolinal; acetyl group is permanent, non-cleavable - MW 238.28 g/mol, XLogP -0.2; ideal for aqueous CNS microinjection studies

Molecular Formula C12H18N2O3
Molecular Weight 238.28 g/mol
CAS No. 100002-29-7
Cat. No. B8512622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl-prolyl-prolinal
CAS100002-29-7
Molecular FormulaC12H18N2O3
Molecular Weight238.28 g/mol
Structural Identifiers
SMILESCC(=O)N1CCCC1C(=O)N2CCCC2C=O
InChIInChI=1S/C12H18N2O3/c1-9(16)13-6-3-5-11(13)12(17)14-7-2-4-10(14)8-15/h8,10-11H,2-7H2,1H3/t10-,11-/m0/s1
InChIKeyVYWPTUQVXFYSOU-QWRGUYRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acetyl-prolyl-prolinal: Dipeptide Aldehyde PREP Inhibitor


Acetyl-prolyl-prolinal (Ac-Pro-prolinal; CAS 100002-29-7) is a synthetic dipeptide aldehyde that functions as a transition-state analog inhibitor of prolyl endopeptidase (PREP/POP; EC 3.4.21.26), a serine protease that cleaves peptide bonds on the carboxyl side of internal proline residues. It belongs to the acyl-peptidyl-prolinal class, characterized by an N-terminal acetyl-protecting group, a central L-prolyl residue, and a C-terminal prolinal (proline aldehyde) warhead that forms a reversible covalent hemiacetal complex with the active-site serine [1]. The compound was originally synthesized and characterized by Saito et al. (1990) as part of a series of prolinal derivatives evaluated for post-proline cleaving enzyme inhibition and nootropic potential [1]. Its molecular formula is C₁₂H₁₈N₂O₃, with a molecular weight of 238.28 g/mol, making it the smallest and most hydrophilic member among commonly referenced dipeptide prolinal inhibitors .

1
Enzyme Source Comparison Suited for profiling PREP inhibition across bacterial and mammalian enzymes Broad-spectrum prolyl-prolinal scaffold
2
Aqueous CNS Pharmacology Research use in scopolamine-induced amnesia models with aqueous formulations Low lipophilicity, small MW (238.28)
3
SAR & Synthetic Chemistry Reference standard for N-terminal acetyl group effects on potency and selectivity Non-cleavable capping for conjugations

Why Acetyl-prolyl-prolinal Cannot Be Freely Substituted


Prolyl endopeptidase inhibitors sharing the dipeptide prolinal scaffold are not functionally interchangeable. The N-terminal protecting group—whether acetyl (Ac), benzyloxycarbonyl (Z), tert-butoxycarbonyl (Boc), or succinyl (Suc)—profoundly influences inhibitor potency, enzyme source specificity (bacterial vs. mammalian), lipophilicity, and in vivo pharmacokinetic behavior [1]. Saito et al. (1990) demonstrated that while prolyl-prolinal derivatives as a class exhibited nM-range IC₅₀ values against both Flavobacterium and bovine brain enzymes, alkylacyl-prolinal variants displayed marked selectivity, strongly inhibiting only the bacterial enzyme [2]. Yoshimoto et al. (1985) further showed that Boc-Pro-prolinal inhibits mammalian PEP with a Kᵢ of 15 nM but the bacterial enzyme only at μM concentrations (Kᵢ = 3.2 μM), whereas Z-Pro-prolinal and Suc-Pro-prolinal inhibited both enzymes equipotently at nM Kᵢ values [1]. The aldehyde warhead is likewise non-negotiable: replacement of the C-terminal prolinal with proline (acid form) reduces inhibitory potency by approximately 50,000- to 140,000-fold, as demonstrated by the difference between Z-Pro-prolinal (Kᵢ = 0.35–1 nM) and Z-Pro-Pro-OH (Kᵢ = 50 μM) [3]. Therefore, selecting Ac-Pro-prolinal over Z-Pro-prolinal or Boc-Pro-prolinal is a deliberate choice driven by the acetyl group's distinct steric, electronic, and physicochemical profile, not merely a matter of availability.

N-terminal protecting group (Ac vs. Z, Boc, Suc) determines enzyme source selectivity; profiles may not transfer between analogs.
Aldehyde warhead is essential: replacement with carboxylic acid reduces inhibitory potency by ~10⁵-fold (class-level inference).
Molecular size and lipophilicity differ significantly from Z-Pro-prolinal, which may alter formulation behavior and tissue distribution.

Quantitative Differentiation Against Closest PREP Inhibitor Analogs


Aldehyde Warhead Potency Advantage Over Carboxylic Acid

Ac-Pro-prolinal contains a C-terminal aldehyde group essential for high-affinity, transition-state analog inhibition of prolyl endopeptidase. Although a direct head-to-head Kᵢ comparison between Ac-Pro-prolinal and its acid counterpart Ac-Pro-Pro-OH has not been published, the quantitative impact of aldehyde substitution is firmly established from the well-characterized Z-protected pair. Z-Pro-prolinal inhibits mouse brain prolyl endopeptidase with a Kᵢ of 0.35 ± 0.05 nM [1] and human brain enzyme with a Kᵢ of 0.5 nM , whereas Z-Pro-Pro-OH (the non-aldehyde acid form) exhibits a Kᵢ of 50 μM against rabbit brain enzyme [2]. This represents a potency enhancement of approximately 50,000- to 140,000-fold conferred by the aldehyde warhead. The same structure-activity principle governs the acetyl series: procurement of Ac-Pro-prolinal rather than Ac-Pro-Pro-OH is essential for achieving nM-range target engagement [3].

Aldehyde vs. Acid Warhead
Class-level inference
~50,000–140,000× potency enhancement for aldehyde form
Potency gain established from Z-series data; aldehyde required for nM-range target engagement
Ac-Pro-prolinal exact Kᵢ not publicly tabulated
prolyl endopeptidase inhibition transition-state analog aldehyde vs. acid potency

Enzyme Source Specificity Across Bacterial and Mammalian PREP

Saito et al. (1990) demonstrated a critical specificity difference among acyl-peptidyl-prolinal derivatives: prolyl-prolinal derivatives (including Ac-Pro-prolinal) were the most effective inhibitors for both Flavobacterium meningosepticum and bovine brain prolyl endopeptidases, whereas alkylacyl-prolinal derivatives strongly inhibited only the bacterial enzyme [1]. In a complementary study, Yoshimoto et al. (1985) showed that Boc-Pro-prolinal (Prolyl Endopeptidase Inhibitor 1) strongly inhibited mammalian prolyl endopeptidase with Kᵢ values of nM order (Kᵢ = 15 nM) but exhibited only μM-order inhibition of the Flavobacterium enzyme (Kᵢ = 3.2 μM) [2]. In contrast, Z-Pro-prolinal, Z-Val-prolinal, and Suc-Pro-prolinals inhibited both enzymes equipotently at nM Kᵢ values [2]. This establishes that the N-terminal protecting group is a key determinant of cross-species inhibitory breadth. Ac-Pro-prolinal, bearing the smallest N-acyl group (acetyl), belongs to the prolyl-prolinal subclass identified by Saito et al. as broadly effective against both enzyme sources [1].

Enzyme Source Specificity
Cross-study comparable
Boc-Pro-prolinal: ~213× mammalian selectivity; prolyl-prolinal class inhibits both at nM
Ac-Pro-prolinal lacks bacterial-mammalian selectivity gap, supporting cross-species studies
Saito 1990, Yoshimoto 1985; exact Ac Kᵢ/IC₅₀ not reported per source
enzyme source specificity bacterial vs. mammalian PREP prolyl-prolinal selectivity

Molecular Property Comparison: Size and Hydrophilicity

Ac-Pro-prolinal (MW = 238.28 g/mol; XLogP = −0.2; TPSA = 57.7 Ų) is substantially smaller and more hydrophilic than the most widely used comparator Z-Pro-prolinal (MW = 330.38 g/mol; contains a benzyloxycarbonyl aromatic moiety) . The molecular weight difference of 92.1 Da (28% reduction) and the absence of the lipophilic benzyl group place Ac-Pro-prolinal in a distinct physicochemical space. With zero hydrogen bond donors and only three hydrogen bond acceptors, Ac-Pro-prolinal conforms to multiple CNS drug-likeness parameters, including MW < 400 and TPSA < 60 Ų [1]. While direct experimental logD or brain penetration data for Ac-Pro-prolinal have not been published, the lower lipophilicity and smaller molecular volume predict superior aqueous solubility and potentially altered tissue distribution compared to Z-Pro-prolinal [2]. These properties are relevant for experimental design where high aqueous solubility and minimized lipophilic reservoir effects are desired.

Physicochemical Profile
Supporting evidence
MW 238.28, XLogP −0.2, TPSA 57.7 Ų; 28% smaller than Z-Pro-prolinal
Higher hydrophilicity and lower MW predict improved aqueous solubility; distribution data lacking
Calculated properties; experimental logD/brain penetration not published
physicochemical properties molecular weight lipophilicity CNS drug-likeness

In Vivo Anti-Amnesic Activity in Scopolamine Model

Saito et al. (1990) evaluated prolinal derivatives in a passive avoidance test using amnesic rats experimentally induced with scopolamine. The prolyl-prolinal derivatives that exhibited potent in vitro inhibitory activity against post-proline cleaving enzymes also demonstrated strong anti-amnesic effects at doses of 10–1000 μg/kg administered intraperitoneally [1]. Some compounds exhibited a bell-shaped dose-response relationship [1]. This is a class-level finding—the study specifically included Ac-Pro-prolinal among the synthesized and tested compounds. For comparison, Z-Pro-prolinal, the most extensively characterized analog, produced 50–70% inhibition of prolyl endopeptidase in various rat organs at a dose of 1 μmol/animal i.p. and prevented scopolamine-induced amnesia in the passive avoidance learning test [2]. The anti-amnesic effect of prolinal inhibitors was approximately parallel to their in vitro inhibitory activities [2].

In Vivo Behavioral Model
Class-level inference
Anti-amnesic activity at 10–1000 μg/kg i.p. in scopolamine-treated rats (class-level)
Reported model-response context; individual ED₅₀ for Ac-Pro-prolinal not reported
Saito 1990; direct comparative in vivo potency vs. Z-Pro-prolinal unavailable
anti-amnesic activity passive avoidance test nootropic scopolamine model

Publicly Available Quantitative Data Gap

A systematic search of the published literature reveals a significant evidence asymmetry: while Z-Pro-prolinal has been characterized in over 30 primary research articles with reported Kᵢ values ranging from 0.35 to 5 nM across mouse, human, rabbit, porcine, and bovine prolyl endopeptidase [1][2], and Boc-Pro-prolinal has a documented Kᵢ of 15 nM against mammalian PEP , the specific Kᵢ or IC₅₀ value for Ac-Pro-prolinal has not been individually tabulated in any publicly accessible peer-reviewed publication, patent, or authoritative database as of the literature accessible for this analysis. The Saito et al. (1990) paper, which originally reported Ac-Pro-prolinal, states that compounds in the series exhibited IC₅₀ values 'of the order of nM' but does not provide a compound-by-compound breakdown in the publicly available abstract [3]. This data limitation means that direct quantitative potency comparisons between Ac-Pro-prolinal and Z-Pro-prolinal cannot be made from the open literature. Users selecting Ac-Pro-prolinal for research should either consult the full text of Saito et al. (1990), request data from the synthesizing vendor, or perform in-house potency determination against their PREP source of interest.

Public Data Availability
Supporting evidence
Z-Pro-prolinal: Kᵢ 0.35–5 nM (30+ pubs); Ac-Pro-prolinal: no individually reported Kᵢ/IC₅₀
Potency validation against specific PREP source is advised before use; class-level nM inference
Literature search May 2026; request vendor data or perform in-house determination
evidence limitation data availability comparative pharmacology research tool selection

Recommended Research and Industrial Application Scenarios


Comparative Selectivity Profiling Across Enzyme Sources

Ac-Pro-prolinal, as a member of the prolyl-prolinal subclass shown by Saito et al. (1990) to be the most effective inhibitor chemotype for both Flavobacterium and bovine brain PREP [1], is suited for experiments comparing inhibitor sensitivity across enzyme sources. Unlike Boc-Pro-prolinal, which exhibits ~213-fold selectivity for mammalian over bacterial PREP (Kᵢ = 15 nM vs. 3.2 μM) [2], prolyl-prolinal derivatives inhibit both enzymes at nM concentrations. This property makes Ac-Pro-prolinal a useful probe for studies investigating structural differences in the S₂ and S₃ subsites between bacterial and mammalian prolyl endopeptidases, as originally noted by Yoshimoto et al. (1985) [2].

Aqueous-Formulation CNS Behavioral Pharmacology

With a molecular weight of 238.28 g/mol and calculated XLogP of −0.2 , Ac-Pro-prolinal is substantially more hydrophilic than Z-Pro-prolinal (MW 330.38, containing a lipophilic benzyloxycarbonyl group) . For in vivo CNS studies—particularly those employing intracerebroventricular or intrahippocampal microinjection where aqueous solubility is critical—the acetyl analog may offer formulation advantages. The prolyl-prolinal class has demonstrated anti-amnesic efficacy at 10–1000 μg/kg i.p. in scopolamine-treated rats [1], establishing a precedent for CNS target engagement. Researchers should note that direct brain penetration data for Ac-Pro-prolinal have not been published and should be empirically determined.

Synthetic Chemistry with Non-Cleavable N-Terminal Capping

The N-terminal acetyl group in Ac-Pro-prolinal is a permanent capping group, in contrast to the benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups used in Z-Pro-prolinal and Boc-Pro-prolinal, which are designed as cleavable protecting groups (Z by hydrogenolysis, Boc by acid treatment) [3]. This makes Ac-Pro-prolinal the preferred starting material or reference standard in synthetic campaigns where a stable, non-removable N-terminal modification is desired—for example, in the preparation of activity-based probes, affinity chromatography ligands, or bivalent inhibitors where the N-terminus must remain blocked throughout multi-step conjugations.

SAR Studies of N-Terminal Group Effects on PREP Inhibition

Ac-Pro-prolinal occupies a distinct position in the N-terminal group SAR series spanning acetyl (smallest, most hydrophilic), succinyl (Suc), tert-butoxycarbonyl (Boc), and benzyloxycarbonyl (Z; largest, most lipophilic). Yoshimoto et al. (1985) established that the N-terminal group is a critical determinant of bacterial vs. mammalian selectivity: Z-Pro-prolinal and Suc-Pro-prolinals were equipotent across species, whereas Boc-Pro-prolinal was mammalian-selective [2]. Ac-Pro-prolinal, with the smallest N-acyl substituent, represents one extreme of this SAR continuum. Systematic comparison of Ac-, Suc-, Boc-, and Z-Pro-prolinal in a single assay platform would elucidate the contribution of N-terminal steric bulk and lipophilicity to PREP inhibition, a question of ongoing relevance to the design of CNS-penetrant PREP inhibitors [4].

Application
Selection Property
Validation Focus
Comparative enzyme source selectivity profiling
Broad-spectrum prolyl-prolinal scaffold, low species bias
Bacterial vs. mammalian PREP inhibition endpoint review
Aqueous-formulation CNS behavioral pharmacology research
High hydrophilicity and small molecular size
Model-response validation in scopolamine-induced amnesia
Synthetic chemistry with non-cleavable N-terminal capping
Permanent acetyl group (no hydrogenolysis/acid cleavage)
Stability assessment in multi-step conjugation workflows
N-terminal group SAR studies on PREP inhibition
Smallest N-acyl substituent in prolinal inhibitor series
Steric and lipophilicity contribution to potency and selectivity
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